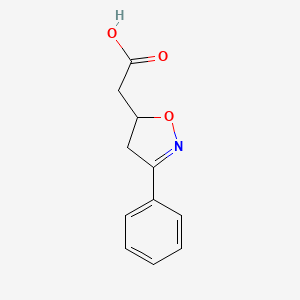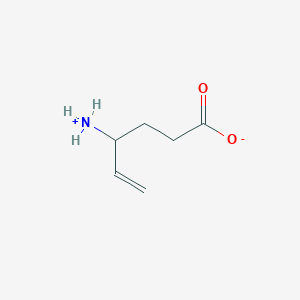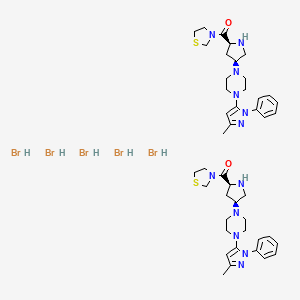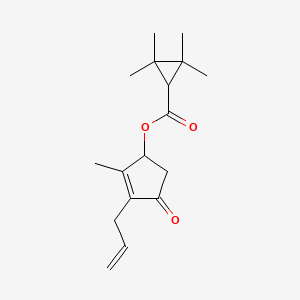
黄嘌呤
概述
描述
Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms. It is a product on the pathway of purine degradation, created from guanine by guanine deaminase, from hypoxanthine by xanthine oxidoreductase, and from xanthosine by purine nucleoside phosphorylase. Xanthine is subsequently converted to uric acid by the action of the xanthine oxidase enzyme . The compound is known for its yellowish-white appearance and is systematically named 3,7-dihydropurine-2,6-dione .
科学研究应用
Xanthine and its derivatives have numerous scientific research applications:
Chemistry: Xanthine serves as a valuable scaffold in medicinal chemistry for the synthesis of various drugs.
Biology: It plays a fundamental role in the degradation of purines and the production of uric acid.
Medicine: Xanthine derivatives are used as bronchodilators in the treatment of asthma and other respiratory conditions.
作用机制
Target of Action
Xanthine primarily targets two enzymes: Purine nucleoside phosphorylase 2 and Xanthine phosphoribosyltransferase . These enzymes play crucial roles in purine metabolism, which is essential for the synthesis of DNA and RNA .
Mode of Action
Xanthine interacts with its targets by inhibiting the activity of phosphodiesterase, an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels . This inhibition leads to an increase in cAMP levels, resulting in bronchial smooth muscle relaxation and bronchodilation .
Biochemical Pathways
Xanthine is involved in the degradation pathway of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . It is also a part of the purine metabolism pathway, which is crucial for the generation of the building blocks of DNA and RNA . The methylated xanthine compounds such as caffeine, theobromine, and theophylline are used in medicine for their bronchodilator effects .
Pharmacokinetics
It is known that xanthine is extensively metabolized by oxidation and acyl glucuronidation, with the metabolites being cleared by the kidneys . The absorption, distribution, metabolism, and excretion (ADME) properties of xanthine and its impact on bioavailability need further investigation.
Result of Action
The primary result of xanthine’s action is the relaxation of the smooth muscle tissue in the airways, causing bronchodilation and making breathing easier . This is particularly beneficial in the treatment of conditions like asthma. Xanthine and its derivatives also show CNS activity by antagonizing adenosine receptors and inhibiting monoamine oxidase (MAO-B), leading to increased alertness and wakefulness, improved clear thinking, and attenuated fatigue .
Action Environment
Environmental factors such as diet, infections, and temperature can influence the action of xanthine . For instance, purine-rich and Western diets can enhance xanthine oxidoreductase (XOR) activity, which is involved in the metabolism of xanthine . Disease states such as diabetes and aging can also enhance XOR activity . Therefore, the efficacy and stability of xanthine’s action can be influenced by these environmental factors.
生化分析
Biochemical Properties
Xanthine is involved in several biochemical reactions, primarily through its interaction with the enzyme xanthine oxidase. Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a process that also produces reactive oxygen species such as hydrogen peroxide . This reaction is crucial for the catabolism of purines and the regulation of uric acid levels in the body. Xanthine also interacts with other enzymes and proteins, including xanthine dehydrogenase, which can convert xanthine to uric acid under different conditions .
Cellular Effects
Xanthine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the central nervous system by antagonizing adenosine receptors, leading to increased alertness and reduced fatigue . Xanthine and its derivatives also impact smooth muscle cells, the respiratory tract, and the cardiovascular system by modulating enzyme activity and receptor interactions .
Molecular Mechanism
At the molecular level, xanthine exerts its effects through several mechanisms. It binds to and inhibits the activity of xanthine oxidase, reducing the production of uric acid and reactive oxygen species . Xanthine also interacts with adenosine receptors, blocking their activity and leading to increased neurotransmitter release and enhanced neuronal activity . Additionally, xanthine can modulate the activity of other enzymes and proteins involved in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of xanthine can change over time due to its stability and degradation. Xanthine is relatively stable under physiological conditions but can be degraded by xanthine oxidase and other enzymes . Long-term studies have shown that xanthine can have sustained effects on cellular function, including prolonged inhibition of xanthine oxidase and modulation of adenosine receptor activity .
Dosage Effects in Animal Models
The effects of xanthine vary with different dosages in animal models. At low doses, xanthine can enhance cognitive function and reduce fatigue by antagonizing adenosine receptors . At high doses, xanthine can cause adverse effects such as increased heart rate, hypertension, and gastrointestinal disturbances . Threshold effects have been observed, with significant changes in cellular and physiological responses occurring at specific dosage levels .
Metabolic Pathways
Xanthine is involved in several metabolic pathways, including the purine degradation pathway. It is converted to uric acid by xanthine oxidase, a process that also produces hydrogen peroxide . Xanthine can also be converted to uric acid by xanthine dehydrogenase under different conditions . These metabolic pathways are crucial for the regulation of purine levels and the prevention of hyperuricemia and gout .
Transport and Distribution
Xanthine is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins . Once inside the cell, xanthine can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of xanthine within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of transporters .
Subcellular Localization
Xanthine is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its localization, with different effects observed in different compartments. For example, xanthine’s interaction with xanthine oxidase occurs primarily in the cytoplasm, while its modulation of adenosine receptors occurs at the cell membrane . Post-translational modifications and targeting signals can also direct xanthine to specific organelles, affecting its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: Xanthine can be synthesized through various methods. One classical method involves the use of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent. Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthines in better yield and with shorter reaction times . Additionally, xanthine can be synthesized via the intermolecular Diels–Alder reaction, a novel decarboxylative aminocatalytic strategy, and the Michael reaction .
Industrial Production Methods: In industrial settings, xanthine is often produced through the enzymatic conversion of guanine, hypoxanthine, or xanthosine. The process involves the use of specific enzymes such as guanine deaminase, xanthine oxidoreductase, and purine nucleoside phosphorylase .
化学反应分析
Types of Reactions: Xanthine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Xanthine is oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: Xanthine can be reduced under specific conditions, although this is less common.
Substitution: Various functional groups can be substituted on the xanthine molecule to produce derivatives with different pharmacological properties.
Major Products Formed: The major product formed from the oxidation of xanthine is uric acid . Other derivatives include caffeine, theobromine, and theophylline, which are widely used in traditional medicines .
相似化合物的比较
Xanthine is similar to other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share a similar structure but differ in their pharmacological effects:
Theobromine: Found in cocoa, theobromine has two methyl groups and is less potent as a stimulant compared to caffeine.
Theophylline: Used as a bronchodilator, theophylline has similar effects to caffeine but is primarily used in the treatment of respiratory conditions.
These compounds highlight the versatility and importance of the xanthine scaffold in various applications.
属性
IUPAC Name |
3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVTYWOQMYALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Record name | xanthine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Xanthine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035120 | |
| Record name | Xanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |
| Record name | Xanthine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Xanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.069 mg/mL at 16 °C; 9.5 mg/mL (sodium salt) | |
| Record name | Xanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69-89-6 | |
| Record name | Xanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | xanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-2,6-dione, 3,9-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Purine-2(3H),6(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVZ07U9S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | Xanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)









